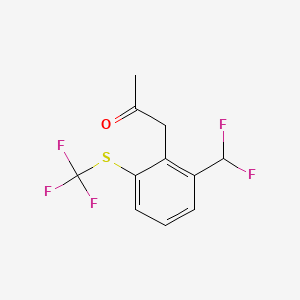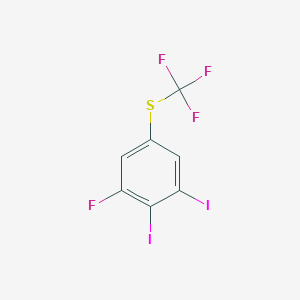
1,2-Diiodo-3-fluoro-5-(trifluoromethylthio)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Diiodo-3-fluoro-5-(trifluoromethylthio)benzene is an organofluorine compound characterized by the presence of iodine, fluorine, and trifluoromethylthio groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diiodo-3-fluoro-5-(trifluoromethylthio)benzene typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative that has the desired substituents in place.
Iodination: The introduction of iodine atoms is achieved through electrophilic iodination reactions. Common reagents include iodine (I2) and iodinating agents such as N-iodosuccinimide (NIS).
Fluorination: The fluorine atom is introduced using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Trifluoromethylthio Group Introduction: The trifluoromethylthio group is introduced using reagents like trifluoromethanesulfenyl chloride (CF3SCl) or trifluoromethanesulfenyl bromide (CF3SBr).
Industrial Production Methods
Industrial production methods for this compound involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Diiodo-3-fluoro-5-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The presence of iodine atoms makes it suitable for coupling reactions, such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly employed.
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
1,2-Diiodo-3-fluoro-5-(trifluoromethylthio)benzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Medicinal Chemistry: Researchers explore its potential as a precursor for the synthesis of pharmaceutical compounds with fluorine-containing functional groups.
Chemical Biology: The compound is used in the study of biological systems, particularly in the development of fluorinated probes for imaging and diagnostic purposes.
Mécanisme D'action
The mechanism of action of 1,2-Diiodo-3-fluoro-5-(trifluoromethylthio)benzene involves its interaction with molecular targets through its functional groups. The iodine atoms can participate in halogen bonding, while the fluorine and trifluoromethylthio groups can influence the compound’s electronic properties. These interactions can affect the compound’s reactivity and binding affinity to specific targets, making it useful in various chemical and biological applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Diiodo-5-fluoro-3-(trifluoromethylthio)benzene
- 1,2-Diiodo-4-fluoro-5-(trifluoromethylthio)benzene
- 1,2-Diiodo-3-chloro-5-(trifluoromethylthio)benzene
Uniqueness
1,2-Diiodo-3-fluoro-5-(trifluoromethylthio)benzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties. The presence of both iodine and fluorine atoms, along with the trifluoromethylthio group, makes it highly reactive and suitable for a wide range of chemical transformations. This combination of functional groups is not commonly found in other similar compounds, highlighting its uniqueness and potential for diverse applications.
Propriétés
Formule moléculaire |
C7H2F4I2S |
|---|---|
Poids moléculaire |
447.96 g/mol |
Nom IUPAC |
1-fluoro-2,3-diiodo-5-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2F4I2S/c8-4-1-3(14-7(9,10)11)2-5(12)6(4)13/h1-2H |
Clé InChI |
GOWMPEUMCLQVEB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1F)I)I)SC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


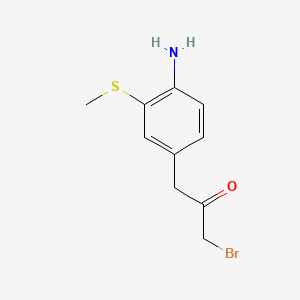
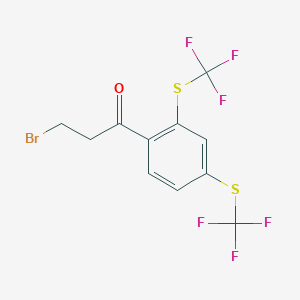
![N-[5-chloro-2-[3-[4-[(4-fluorophenyl)methyl]-2-methylpiperazin-1-yl]-3-oxoprop-1-enyl]phenyl]acetamide](/img/structure/B14063507.png)
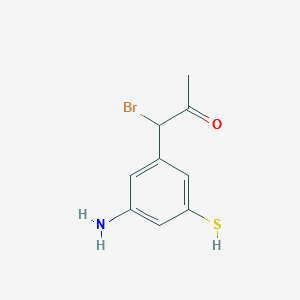
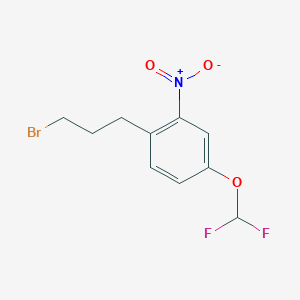
![5-bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B14063527.png)
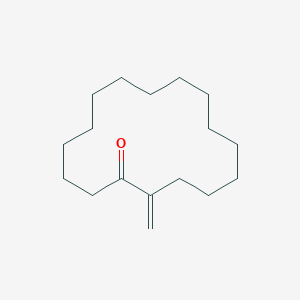
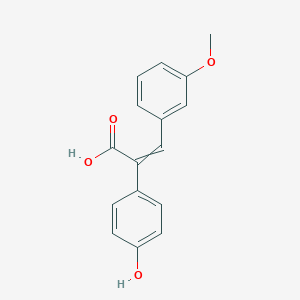
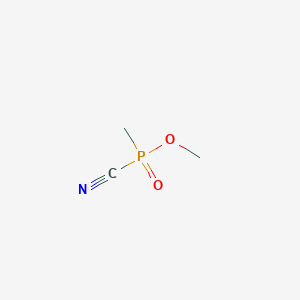
![Naphthalene, 1-[2-(2-naphthalenyl)ethenyl]-](/img/structure/B14063568.png)
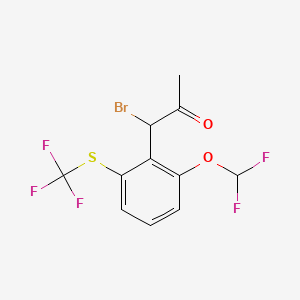
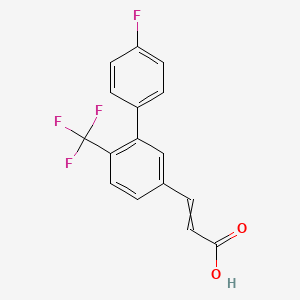
![(1S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrobromide](/img/structure/B14063584.png)
